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Executive Summary

4-Bromo-5-chloro-2-fluorobenzoic acid is a halogenated aromatic carboxylic acid with
significant potential as a versatile building block in medicinal chemistry and material science. Its
trifunctionalized benzene ring offers multiple reaction sites for targeted chemical modifications,
making it a valuable intermediate in the synthesis of complex organic molecules, including
active pharmaceutical ingredients (APIs) and specialized polymers. The precise arrangement
of bromo, chloro, and fluoro substituents imparts a unique electronic and steric profile,
influencing its reactivity, acidity, lipophilicity, and ultimately, its utility in drug design and
materials development. This guide provides a comprehensive overview of the core
physicochemical properties of this compound. It details established and predictive data and
presents robust, step-by-step experimental protocols for the definitive characterization of its
identity, purity, and key physical constants. The methodologies described herein are designed
to establish a self-validating data package, ensuring the scientific integrity required for
advanced research and development applications.

Molecular Identity and Structural Significance

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b1374102?utm_src=pdf-interest
https://www.benchchem.com/product/b1374102?utm_src=pdf-body
https://www.benchchem.com/product/b1374102?utm_src=pdf-body
https://www.benchchem.com/product/b1374102?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1374102?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

4-Bromo-5-chloro-2-fluorobenzoic acid is a derivative of benzoic acid distinguished by the
presence of three different halogen atoms on the aromatic ring. This substitution pattern is
critical as it provides chemists with a scaffold for selective, sequential chemical modifications,
such as palladium-catalyzed cross-coupling reactions.

Table 1: Compound Identification

Identifier Value

IUPAC Name 4-Bromo-5-chloro-2-fluorobenzoic acid
CAS Number 1349708-91-3[1][2]

Molecular Formula C7HsBrCIFO2

Molecular Weight 253.45 g/mol [3][4]

Canonical SMILES C1=C(C(=CC(=C1Br)CI)F)C(=0)O

The fluorine atom at the C2 position, ortho to the carboxylic acid, has a profound impact on the
acidity and conformation of the carboxyl group due to its strong electron-withdrawing inductive
effect. The bromine at C4 and chlorine at C5 offer distinct reactivity profiles for further
functionalization, a key feature for building molecular libraries in drug discovery.

Physicochemical Properties: Data and Predictive
Analysis

While extensive experimental data for this specific isomer is not widely published, its properties
can be reliably predicted based on the known effects of its constituent functional groups and
data from closely related analogs.

Electronic Effects and Acidity (pKa)

The acidity of a benzoic acid is governed by the electronic effects of its ring substituents.
Halogens exert a dual influence: an electron-withdrawing inductive effect (-1) that increases
acidity and an electron-donating resonance effect (+R) that decreases acidity.
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« Inductive Effect (-1): All three halogens (F, Cl, Br) are strongly electronegative and withdraw
electron density from the ring, stabilizing the carboxylate anion and thus increasing acidity
(lowering the pKa). The strength of this effect is F > CI > Br.

o Resonance Effect (+R): The lone pairs on the halogens can donate electron density to the
ring. This effect is most pronounced when the halogen's p-orbital can effectively overlap with
the ring's 1t-system (2p-2p overlap for F is much stronger than 3p-2p for Cl or 4p-2p for Br).

[5]16]

For 4-Bromo-5-chloro-2-fluorobenzoic acid, the strong -I effect of the ortho-fluorine is
expected to be the dominant factor, making the compound significantly more acidic than
benzoic acid (pKa = 4.2). For comparison, the pKa of 4-fluorobenzoic acid is 4.14, while that of
4-chlorobenzoic acid is 4.03.[5] The cumulative electron-withdrawing effects of all three

halogens suggest a pKa value likely in the range of 2.5 - 3.5.

Lipophilicity (LogP)

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a critical
parameter in drug development, influencing a molecule's absorption, distribution, metabolism,
and excretion (ADME) profile. The presence of halogens generally increases lipophilicity.
Based on computational models and data from similar compounds like 5-Bromo-4-chloro-2-
fluorobenzoic acid (XLogP3 = 2.9)[7], the predicted LogP for the title compound is expected to
be in the range of 2.8 to 3.2.

Table 2: Key Physicochemical Properties (Experimental and Predicted)
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Property

Value / Predicted Range

Significance

Physical State

White to off-white solid[8]

Purity, handling, and
formulation

Melting Point (°C)

Not available (predicted >150)

Identity and purity criterion

Boiling Point (°C)

314.5 + 42.0 (Predicted for

isomer)[3]

Indicates thermal stability

Sparingly soluble in water,

Crucial for reaction conditions

Solubility soluble in organic solvents ) ]

and biological assays

(e.g., ethanol, DMSO)[9]
_ Determines ionization state at

pKa 2.5 - 3.5 (Predicted) ) )

physiological pH

Predicts membrane
LogP 2.8 - 3.2 (Predicted) permeability and ADME

properties

Experimental Characterization Protocols

To definitively establish the physicochemical profile of 4-Bromo-5-chloro-2-fluorobenzoic

acid, the following standard experimental protocols are recommended.

Purity Determination via High-Performance Liquid
Chromatography (HPLC)

Rationale: HPLC is the gold standard for assessing the purity of non-volatile organic

compounds. A well-developed method provides a quantitative measure of the main component

and resolves any synthesis-related impurities or degradation products.

Experimental Protocol:

e Instrumentation: HPLC system with a UV detector, autosampler, and column heater.

e Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 um patrticle size).
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» Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
» Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

o Gradient Elution: Start with a 5-minute hold at 10% B, then ramp linearly to 95% B over 20
minutes. Hold at 95% B for 5 minutes, then return to initial conditions and equilibrate for 5
minutes.

e Flow Rate: 1.0 mL/min.
e Column Temperature: 30 °C.
o Detection: UV absorbance at 254 nm.

o Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of 50:50
Acetonitrile:Water to create a 1 mg/mL stock solution. Dilute as necessary.

e Analysis: Inject 10 pL and integrate the peak areas. Purity is calculated as the area of the
main peak divided by the total area of all peaks.

Dissolve Sample \
(1 mg/mL in ACN:H20) )

HPLC System

Pre'pareoMobiIe_ Phases Gradient Pump Autosample C18 Column UV Detector Data Acquisition
(A:0.1% TFAin H20) (1.0 mL/min) (Inject 10 uL) (30 °C) (254 nm) & Integration

(B: 0.1% TFAin ACN)

Click to download full resolution via product page

Caption: Workflow for HPLC purity analysis.

Structural Confirmation via NMR Spectroscopy

Rationale: Nuclear Magnetic Resonance (NMR) provides unambiguous structural elucidation.
1H NMR confirms the number and environment of protons, 13C NMR identifies all unique carbon
atoms, and *°F NMR is essential for fluorine-containing compounds.
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Experimental Protocol:

o Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent
(e.g., DMSO-de or CDCIs). Add a small amount of tetramethylsilane (TMS) as an internal
standard if not already present in the solvent.

 Instrumentation: 400 MHz (or higher) NMR spectrometer.

¢ IH NMR Acquisition: Acquire spectrum with a standard pulse program. Expected signals: two
aromatic protons, likely appearing as doublets or doublet of doublets, and one broad singlet
for the carboxylic acid proton (which may exchange with residual water).

e 13C NMR Acquisition: Acquire a proton-decoupled spectrum. Expected signals: 7 unique
carbon signals (6 aromatic, 1 carboxyl). The carbons attached to halogens will show
characteristic chemical shifts.

e 19F NMR Acquisition: Acquire a proton-decoupled spectrum. Expected signal: one singlet or
doublet for the single fluorine atom.

o Data Processing: Fourier transform the raw data, phase correct, and calibrate the spectra
using the solvent or TMS signal.

Molecular Mass Verification via Mass Spectrometry (MS)

Rationale: High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass
measurement, allowing for the confirmation of the elemental formula. The isotopic pattern is a
definitive fingerprint for compounds containing bromine and chlorine.

Experimental Protocol:

 Instrumentation: Electrospray lonization Time-of-Flight (ESI-TOF) or Orbitrap mass
spectrometer.

o Sample Preparation: Prepare a dilute solution (~10 pg/mL) of the compound in a suitable
solvent like methanol or acetonitrile.

« lonization Mode: Analyze in negative ion mode to deprotonate the carboxylic acid, forming
the [M-H]~ ion.
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e Analysis: Infuse the sample directly or via LC-MS. The resulting spectrum should show a
characteristic pair of peaks for the [M-H]~ ion separated by ~2 Da, corresponding to the 3>Cl/
37Cl isotopes, with each of these peaks being a doublet of nearly equal intensity due to the

79Br/®1Br isotopes.

» Verification: Compare the measured accurate mass of the monoisotopic peak with the
theoretical calculated mass for C7H2BrCIFO2~. The mass error should be less than 5 ppm.

[M-H]~ lon Cluster Predicted Mass Spectrum
C7H27°Br*CIFO2~ C7H2%1Br3>CIFO2~ C7H27°Br3’CIFO2~ C7H281Br3’CIFO2~ Tz
(Relative Mass: M) (Relative Mass: M+2) (Relative Mass: M+2) (Relative Mass: M+4)
M

Rel. Abundance
~100%

M+2

Rel. Abundance
~130%

M+4

Rel. Abundance
~32%

Click to download full resolution via product page

Caption: Predicted isotopic pattern in mass spectrometry.

Safety and Handling
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As a halogenated aromatic acid, 4-Bromo-5-chloro-2-fluorobenzoic acid should be handled
with appropriate care in a laboratory setting. While specific toxicity data is unavailable, data
from structurally similar compounds provides guidance.

o Hazards: Expected to cause skin irritation (H315), serious eye irritation (H319), and may
cause respiratory irritation (H335).[3][7]

o Personal Protective Equipment (PPE): Wear safety glasses with side-shields, chemical-
resistant gloves (e.g., nitrile), and a lab coat.[10][11]

e Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of
dust.[3] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[10]

o Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from
incompatible materials such as strong oxidizing agents.[3]

Conclusion

4-Bromo-5-chloro-2-fluorobenzoic acid is a promising chemical intermediate whose full
potential is unlocked through a thorough understanding of its physicochemical properties. This
guide has outlined its key structural features, provided reliable predictions for critical
parameters like pKa and LogP, and detailed the essential experimental protocols required for
its complete characterization. By following these methodologies for purity, structure, and
property determination, researchers can ensure the quality and reliability of their starting
materials, paving the way for successful outcomes in drug discovery, agrochemical synthesis,
and materials science innovation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1.1349708-91-3|4-Bromo-5-chloro-2-fluorobenzoic acid|BLD Pharm [bldpharm.com]

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/product/b1374102?utm_src=pdf-body
https://www.echemi.com/produce/pr2311213002-4-bromo-2-chloro-5-fluorobenzoic-acid.html
https://pubchem.ncbi.nlm.nih.gov/compound/5-Bromo-4-chloro-2-fluorobenzoic-acid
https://www.cdhfinechemical.com/images/product/msds/37_607769928_4-BromoBenzoicAcid-CASNO-586-76-5-MSDS.pdf
https://assets.thermofisher.com/DirectWebViewer/errorpage.aspx?aspxerrorpath=/DirectWebViewer/private/results.aspx
https://www.echemi.com/produce/pr2311213002-4-bromo-2-chloro-5-fluorobenzoic-acid.html
https://www.cdhfinechemical.com/images/product/msds/37_607769928_4-BromoBenzoicAcid-CASNO-586-76-5-MSDS.pdf
https://www.echemi.com/produce/pr2311213002-4-bromo-2-chloro-5-fluorobenzoic-acid.html
https://www.benchchem.com/product/b1374102?utm_src=pdf-body
https://www.benchchem.com/product/b1374102?utm_src=pdf-custom-synthesis
https://www.bldpharm.com/products/1349708-91-3.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1374102?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

2. 4-Bromo-5-chloro-2-fluorobenzoic acid - AbacipharmTech-Global Chemical supplier
[abacipharma.com]

3. echemi.com [echemi.com]

4. scht.com [scbt.com]

5. chemistry.stackexchange.com [chemistry.stackexchange.com]
6. quora.com [quora.com]

7. 5-Bromo-4-chloro-2-fluorobenzoic acid | C7H3BrCIFO2 | CID 2773265 - PubChem
[pubchem.ncbi.nlm.nih.gov]

8. CAS 177480-81-8: 4-bromo-2-chloro-5-fluorobenzoic acid [cymitquimica.com]

9. (S)-(+) Glycidyl Phthalimide CAS 161596-47-0 | GLindia Chemicals
[glindiachemicals.com]

10. cdhfinechemical.com [cdhfinechemical.com]
11. WERCS Studio - Application Error [assets.thermofisher.com]

To cite this document: BenchChem. [physicochemical properties of 4-Bromo-5-chloro-2-
fluorobenzoic acid]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1374102#physicochemical-properties-of-4-bromo-5-
chloro-2-fluorobenzoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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